molecular formula C18H16ClN3O2 B5834321 N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B5834321
M. Wt: 341.8 g/mol
InChI Key: IJRSVKBLTAVIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves regiospecific reactions and can be complex due to the presence of multiple reactive sites. For example, compounds with structural similarities to N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide have been synthesized through reactions that require precise control and conditions to ensure the formation of the desired regioisomer. This process is often verified by spectroscopic techniques and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds is crucial in understanding the conformation and spatial arrangement of the molecules. X-ray crystallography provides unambiguous structural determination, which helps in understanding the molecular conformation and the interactions within the crystal lattice. This analysis is essential for understanding how structural features impact the compound's physical and chemical properties (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The chemical reactivity of N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide and related compounds includes their participation in various organic reactions. The nature of the substituents and the heterocyclic core influence their reactivity. These compounds can undergo reactions typical for amides and heteroaromatic compounds, such as nucleophilic substitution, and can be used in further synthetic transformations (Husain, Sarafroz, & Ahuja, 2008).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, depend on the molecular structure and intermolecular forces present in the compound. Detailed crystallographic analysis can reveal how these forces, like hydrogen bonding and van der Waals interactions, contribute to the stability and physical form of the compound (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties of N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide and similar compounds are influenced by the functional groups and the heterocyclic system present in their structure. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions. Understanding these chemical properties is essential for predicting the behavior of these compounds in chemical reactions and biological systems (Husain, Sarafroz, & Ahuja, 2008).

properties

IUPAC Name

N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-5-7-13(8-6-12)18-21-17(24-22-18)10-9-16(23)20-15-4-2-3-14(19)11-15/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRSVKBLTAVIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.